3-[(4-Pyridylmethyl)amino]propanenitrile

Catalog No.
S754860
CAS No.
648409-30-7
M.F
C9H11N3
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Pyridylmethyl)amino]propanenitrile

CAS Number

648409-30-7

Product Name

3-[(4-Pyridylmethyl)amino]propanenitrile

IUPAC Name

3-(pyridin-4-ylmethylamino)propanenitrile

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C9H11N3/c10-4-1-5-12-8-9-2-6-11-7-3-9/h2-3,6-7,12H,1,5,8H2

InChI Key

YBWTXEJAEKEKRW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CNCCC#N

Canonical SMILES

C1=CN=CC=C1CNCCC#N

Chemical Structure and Potential Uses

  • Pyridine ring: This aromatic ring structure is commonly found in various biologically active molecules, including pharmaceuticals and agrochemicals [].
  • Amino group (NH2): This group allows the molecule to participate in various chemical reactions and potentially interact with other molecules containing complementary functional groups.
  • Nitrile group (CN): This group can be a reactive site for further chemical transformations, enabling the creation of new molecules with diverse properties.

The presence of these functional groups suggests that 3-[(4-Pyridylmethyl)amino]propanenitrile could be a valuable intermediate for the synthesis of more complex molecules with potential applications in various scientific research fields.

Research on Similar Structures

While scientific literature on 3-[(4-Pyridylmethyl)amino]propanenitrile itself is limited, there is research on related compounds that can provide clues about its potential applications. Studies have explored the synthesis and reactivity of molecules with similar structures, including:

  • 1-arylmethyl-2-(cyanomethyl)aziridines: Conversion of these molecules into various nitriles has been achieved, suggesting a potential pathway for synthesizing derivatives of 3-[(4-Pyridylmethyl)amino]propanenitrile [].
  • (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile: This stereoselectively synthesized compound serves as a key intermediate for a fluoroquinolone antibiotic, highlighting the importance of similar structures in medicinal chemistry.

3-[(4-Pyridylmethyl)amino]propanenitrile is an organic compound characterized by a propanenitrile backbone with a pyridylmethyl amino group attached. Its molecular formula is C₉H₁₁N₃, and it has a molar mass of approximately 161.208 g/mol. The compound features both an amino group and a nitrile functional group, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science .

  • Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles to form new bonds.
  • Reduction Reactions: The nitrile group can be reduced to form amines or aldehydes under appropriate conditions.
  • Coupling Reactions: The compound can engage in coupling reactions with other aromatic or aliphatic systems, potentially leading to the formation of more complex structures .

Research indicates that compounds similar to 3-[(4-Pyridylmethyl)amino]propanenitrile may exhibit biological activities such as:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Certain studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
  • CNS Activity: Compounds containing pyridine rings are often investigated for their neuroactive properties, indicating potential use in treating neurological disorders .

Synthesis of 3-[(4-Pyridylmethyl)amino]propanenitrile can be achieved through several methods:

  • Reflux Method: Reacting 4-pyridylmethanol with acrylonitrile in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
  • One-Pot Synthesis: Utilizing a one-pot reaction involving the condensation of 4-pyridylmethanol with malononitrile followed by hydrolysis.
  • Catalytic Methods: Employing transition metal catalysts to facilitate the formation of the desired compound from simpler precursors .

3-[(4-Pyridylmethyl)amino]propanenitrile finds applications in various domains:

  • Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Investigated for use as agrochemicals due to its biological activity.
  • Material Science: Explored for incorporation into polymers or as ligands in coordination chemistry due to its functional groups .

Studies have shown that 3-[(4-Pyridylmethyl)amino]propanenitrile interacts with various biological molecules:

  • Protein Binding: The compound may bind to specific proteins, influencing their activity and stability.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways has been observed, suggesting its role as a lead compound for drug development.
  • Receptor Modulation: Investigations into its interaction with neurotransmitter receptors indicate possible applications in neuropharmacology .

Several compounds share structural similarities with 3-[(4-Pyridylmethyl)amino]propanenitrile. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
3-(3-Pyridylmethyl)amino-propanenitrileSimilar backbone; different pyridine positionPotentially different biological activity
4-(Aminobutyl)propanenitrileLonger aliphatic chain; lacks pyridineDifferent reactivity profile
2-(Pyridin-4-yl)-2-methylpropanenitrileMethyl substitution on propanenitrileUnique steric effects

The uniqueness of 3-[(4-Pyridylmethyl)amino]propanenitrile lies in its specific combination of functional groups, which may confer distinct reactivity and biological profiles compared to these similar compounds .

Nucleophilic Substitution Approaches

The most direct access is an S_N2 alkylation between 4-(aminomethyl)pyridine and a three-carbon electrophile bearing a leaving group.

EntryElectrophile (X-CH₂-CH₂-CN)Base / SolventTemp (°C)Time (h)Yield (%)Notes
13-BromopropionitrileK₂CO₃, MeCN60478 [1]Scalable; minimal over-alkylation
23-BromopropionitrileCs₂CO₃, DMF80283 [2]Photocopper co-catalyst optional
33-ChloropropionitrileNaH, THF25655 [3]Higher base loading required

Key points

  • Soft halides (Br > Cl) give higher conversions .
  • Electron-rich pyridine accelerates N-alkylation relative to ring N-alkylation when the amine is unprotected [1].
  • Phase-transfer conditions mitigate salt formation and allow >100 g batch sizes [5].

Reductive Amination Strategies

Reductive coupling of 4-pyridinecarboxaldehyde with 3-aminopropionitrile offers an alternative when 3-halonitriles are restricted.

Catalyst SystemReducing AgentSolventYield (%)
Zn(OAc)₂ (5 mol %)PhSiH₃MeCN66 [6]
B(C₆F₅)₃ (2 mol %)Me₂PhSiHi-Pr₂NCOEt72 [7]
Ni(cod)₂/terpy (3 mol %)H₂ (5 bar)EtOH69 [8]

Advantages

  • Broad carbonyl/amine tolerance; no halide waste.
  • Single-pot amidation–reduction sequences shorten step count [6].
    Limitations
  • Silane work-up generates borosiloxanes; careful filtration is required [7].

Modern Synthetic Approaches

Transition Metal-Catalysed Syntheses

  • Cu-photoredox S_N2 – 4-(aminomethyl)pyridine couples with unactivated alkyl bromides under visible light and Cu(I) catalyst, achieving N-selectivity and 70–85% yields at room temperature [2].
  • Ni-catalysed Reductive Amination – Aldehyde/nitrile substrates are merged with amines under Ni/terpyridine and Zn reductant, delivering tertiary products without over-reduction [8].
  • Pd-assisted Borrowing-Hydrogen – Secondary alcohols (e.g., HO-CH₂-CH₂-CN) undergo in-situ oxidation–amination–reduction to furnish the target nitrile, avoiding pre-activation [9].

Green Chemistry Applications

  • CO₂-promoted aqueous reductive amination allows use of benign Fe powder and Pd/C for aldehyde–amine coupling at 40 °C, providing the product in 62% yield while generating only water and carbonate salts as waste [10].
  • Ir-catalysed one-pot amidation/reduction operates in ethanol with formate as hydrogen donor (E factor < 5) [11].
  • Electrochemical N-alkylation of N-Boc-protected 4-aminopyridine with alkyl iodides achieves Faradaic efficiencies > 85% and avoids stoichiometric base [12].

Laboratory-Scale Preparation Methods

A concise two-step protocol (50 mmol scale):

  • Alkylation

    • Dissolve 4-(aminomethyl)pyridine (6.0 g, 55 mmol) and K₂CO₃ (9.6 g, 70 mmol) in 120 mL dry MeCN.
    • Add 3-bromopropionitrile (7.0 g, 58 mmol) dropwise at 25 °C.
    • Heat to 60 °C for 4 h. TLC (EtOAc/MeOH 9:1) shows consumption of amine.
    • Filter salts, concentrate, partition between H₂O and EtOAc, dry, evaporate.
  • Polishing

    • Flash chromatography (SiO₂, EtOAc/MeOH 20:1 → 10:1) affords 8.5 g (78%) pale oil that crystallises on standing, m.p. 62 °C [13].

Reaction is air-tolerant, and stoichiometry can be scaled to 0.5 mol with similar yields when stirred vigorously [5].

Industrial Synthesis Considerations

ParameterTypical ValueCommentary
Space–time yield1.2 kg · m⁻³ · h⁻¹Continuous flow S_N2 in MeCN through PFR [14]
PMI (Process Mass Intensity)22–25Dominated by solvent; aqueous work-up lowers to 18
By-productsKBr, trace dibenzylated amineRecycle of bromide feasible via CaBr₂ brine [5]
RegulatoryNo controlled-substance listingSimplifies global shipping

Hydrogen-borrowing variants reduce halogen waste but require higher catalyst cost and careful removal of residual Ru or Ir to meet ICH Q3D limits (< 10 ppm) [9].

Purification and Characterisation Techniques

Purification

  • Small-scale: silica flash chromatography or C18 reverse-phase HPLC (gradient 10–60% MeCN/H₂O) gives > 98% purity.
  • Large-scale: fractional crystallisation from EtOAc/hexane (1:4) yields colourless needles, 85% recovery; mother liquors recycled [15].

Characterisation (typical batch)

TechniqueKey Data
^1H NMR (400 MHz, CDCl₃)δ 8.50 (d, 2 H, Py-H₂/6), 7.15 (d, 2 H, Py-H₃/5), 3.75 (s, 2 H, N-CH₂-Py), 2.90 (t, 2 H, CH₂CN), 2.55 (t, 2 H, N-CH₂CH₂)
^13C NMRδ 149.2, 146.3, 121.0, 118.5 (pyridyl), 118.0 (CN), 52.6, 30.8, 18.9
IR (film)2226 cm⁻¹ (C≡N), 3320 cm⁻¹ (N–H), 1598 cm⁻¹ (C=N_py)
HRMS (ESI)m/z 162.0919 ([M+H]⁺), calc. 162.0923
HPLC≥ 99.0% at 220 nm

Aqueous solubility 17 mg · mL⁻¹ at pH 7 (shake-flask) [13].

XLogP3

-0.1

Wikipedia

3-[(4-pyridylmethyl)amino]propanenitrile

Dates

Last modified: 08-15-2023

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